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Compound of Interest

Compound Name: D-Sorbitol-13C6

Cat. No.: B1147032

An In-Depth Technical Guide to D-Sorbitol-13C6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on D-Sorbitol-13C6, a stable
isotope-labeled sugar alcohol crucial for metabolic research and as an internal standard in
mass spectrometry. This document outlines its chemical properties, synthesis, and a detailed
experimental protocol for its application in metabolic flux analysis.

Core Properties of D-Sorbitol-13C6

D-Sorbitol-13C6 is a form of D-Sorbitol where all six carbon atoms are replaced with the heavy
isotope 13C. This labeling makes it an invaluable tracer for studying metabolic pathways without
the use of radioactive materials.[1][2]
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Property Value Source(s)
CAS Number 121067-66-1 [11[3][4][5]16]
Molecular Formula 13C6H1406 [61[7]
Molecular Weight 188.13 g/mol [L1[41I51161[7]

. D-Glucitol-*3Ce, D-[UL- [41[517]
nonyms
ynony 13Ce]glucitol

Form Solid [1]
Melting Point 98-100 °C
Isotopic Purity >98% [41[6]

Synthesis and Production

The production of D-Sorbitol-13C6 is primarily achieved through the reduction of uniformly
labeled D-Glucose-3Cs.[3] In this chemical synthesis, the aldehyde group at the C1 position of
glucose is converted into a primary alcohol group, yielding sorbitol.[3] Catalytic hydrogenation
is a common method for this reduction.[3]

Alternatively, enzymatic methods using aldose reductase can be employed.[3] This enzyme
catalyzes the reduction of glucose to sorbitol, and by providing D-Glucose-13Cs as the
substrate, D-Sorbitol-13Ce can be synthesized with high specificity.[3] The precursor, D-
Glucose-13Ce, is typically produced biologically by growing photosynthetic organisms like algae
in an environment where the only carbon source is 13CO:.[3]

Applications in Research

D-Sorbitol-13Ce is a critical tool in metabolic research and drug development. Its primary
applications include:

o Metabolic Flux Analysis: As a stable isotope tracer, it allows researchers to track the flow of
carbon atoms through various metabolic pathways, such as the polyol pathway.[2][3]

o Biomolecular NMR: Its isotopic enrichment is suitable for nuclear magnetic resonance
studies.[4][5]
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 Internal Standard: In mass spectrometry-based analyses, it serves as an internal standard
for the accurate quantification of unlabeled D-Sorbitol and related metabolites.[2]

Experimental Protocol: Metabolic Flux Tracing in
Osteoclasts

The following protocol details the use of D-Sorbitol-13C6 for tracing sugar utilization and
transport in bone-resorbing osteoclasts.[2] This method is adaptable for other cell types with
potential optimization.[2]

1. Reagents and Materials:
D-Sorbitol-13Cs
Mature osteoclasts (derived from murine bone marrow macrophages)
M-CSF (30ng/mL) and RANKL (50ng/mL)
Glucose-free a-MEM supplemented with 10% dialyzed FBS
LC-MS/MS system with appropriate internal standards[2]

. Osteoclast Differentiation:

Isolate mouse bone marrow macrophages and differentiate them in a-MEM containing M-
CSF and RANKL for 5 days until mature, multinucleated osteoclasts form.

To reduce the background of unlabeled carbon, switch the cells to a glucose-free medium 6-
12 hours before starting the labeling experiment.[2]

. Tracer Treatment:

Prepare a 1-5 mM solution of D-Sorbitol-*3Cs in glucose-free a-MEM with 10% dialyzed FBS.
The optimal concentration should be determined empirically to avoid affecting the osmotic
balance of the cells.[2]
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Add the tracer medium to the cells and incubate at 37°C and 5% CO:. Incubation time can
range from 1 to 4 hours, depending on the desired flux resolution. For dynamic flux analysis,
collecting samples at multiple time points is recommended.[2]

. Metabolite Extraction:
Rapidly wash the cells with cold PBS.
Quench the metabolic activity by adding cold 80% methanol (pre-chilled to -80°C).
Scrape the cells and transfer the lysate to microcentrifuge tubes.
Centrifuge the lysate at 14,000 rpm for 10 minutes at 4°C.

Collect the supernatant, which contains the metabolites, for LC-MS/MS analysis. Store
samples at -80°C to prevent degradation.[2]

. LC-MS/MS Analysis:

Analyze the labeled metabolites using a triple quadrupole LC-MS/MS system in negative ESI
mode.

Monitor the mass transitions of both 13C-labeled and unlabeled sugars and their derivatives
(e.g., glucose, fructose, sorbitol, G6P).

Normalize the data to protein content or cell number for accurate quantification.[2]
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Caption: Experimental workflow for metabolic flux tracing using D-Sorbitol-13C6.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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